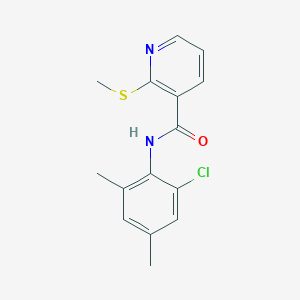
N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro-substituted dimethylphenyl group and a methylthio group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylphenylamine and 2-chloronicotinic acid.
Amidation Reaction: The primary step involves the amidation of 2-chloro-4,6-dimethylphenylamine with 2-chloronicotinic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Thioether Formation: The resulting intermediate is then subjected to a thioether formation reaction using methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-4,6-dimethylphenyl)nicotinamide: Lacks the methylthio group.
N-(2-Chloro-4-methylphenyl)-2-(methylthio)nicotinamide: Lacks one methyl group on the phenyl ring.
N-(2-Chlorophenyl)-2-(methylthio)nicotinamide: Lacks both methyl groups on the phenyl ring.
Uniqueness
N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the chloro-substituted dimethylphenyl group and the methylthio group, which confer distinct chemical and biological properties.
Biological Activity
N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant case studies.
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 287.77 g/mol
- IUPAC Name : this compound
This compound is believed to act primarily through modulation of nicotinamide adenine dinucleotide (NAD+) levels via the activation of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme catalyzes the rate-limiting step in the NAD+ salvage pathway, which is crucial for cellular energy metabolism and overall metabolic regulation.
Key Biological Activities:
- Anti-inflammatory Effects : The compound has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through induction of apoptosis .
- Metabolic Regulation : By enhancing NAD+ levels, it may improve metabolic disorders associated with obesity and diabetes .
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly increase NAD+ levels in cultured cells. This elevation correlates with enhanced cellular energy metabolism and reduced oxidative stress markers.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. In a study involving high-fat diet-induced obese mice, oral administration resulted in a notable decrease in body weight and improvement in metabolic parameters .
Case Studies
- Obesity Management : A study investigated the effects of this compound on weight loss in DIO (diet-induced obesity) mice. Results indicated a significant reduction in body weight alongside improved insulin sensitivity, suggesting its potential as an anti-obesity agent .
- Cancer Therapeutics : Another case study focused on the antitumor properties of this compound against specific cancer cell lines. The compound exhibited cytotoxicity at nanomolar concentrations, indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Other Compounds
Properties
Molecular Formula |
C15H15ClN2OS |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2OS/c1-9-7-10(2)13(12(16)8-9)18-14(19)11-5-4-6-17-15(11)20-3/h4-8H,1-3H3,(H,18,19) |
InChI Key |
WFAQBDSYIULOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(N=CC=C2)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















